

In-Depth Technical Guide: Methyl 2-(3-aminophenoxy)acetate (CAS 158196-47-5)

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Compound of Interest

Compound Name: Methyl 2-(3-aminophenoxy)acetate

Cat. No.: B3106341

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data on **Methyl 2-(3-aminophenoxy)acetate**. Detailed experimental protocols and specific biological applications for this compound are not readily available in the public domain. The information presented herein is intended for informational purposes and as a starting point for further research.

Core Compound Information

Methyl 2-(3-aminophenoxy)acetate is an organic chemical compound with the CAS number 158196-47-5. It belongs to the class of aromatic amines and esters. Its chemical structure features a methyl acetate group linked to an aniline ring through an ether bond at the meta position. This arrangement of functional groups makes it a versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of **Methyl 2-(3-aminophenoxy)acetate**

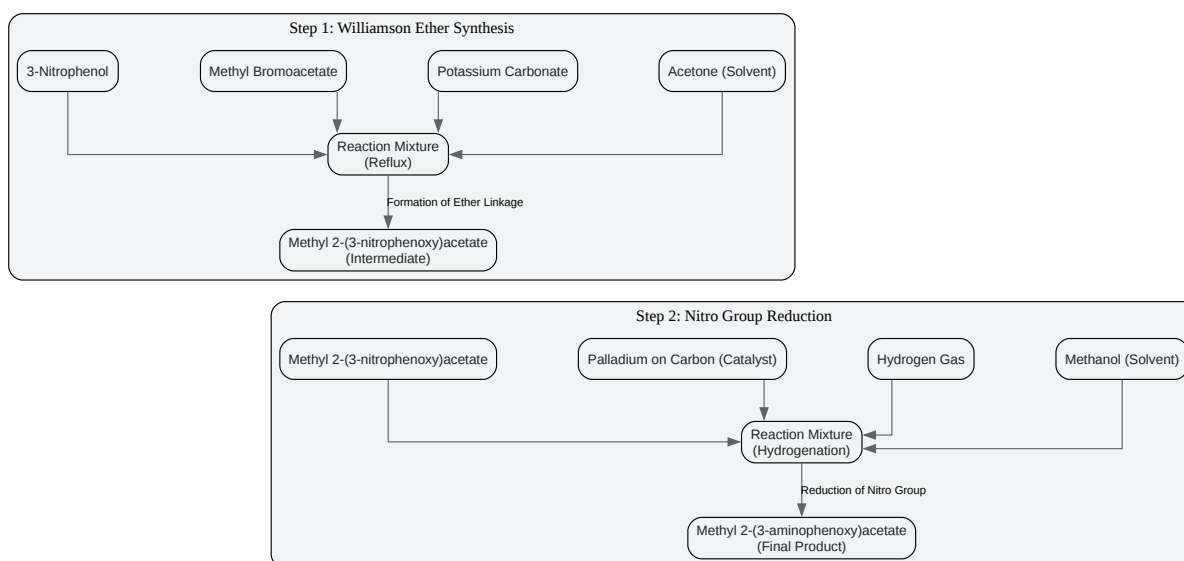
Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₃	PubChem
Molecular Weight	181.19 g/mol	PubChem
IUPAC Name	methyl 2-(3-aminophenoxy)acetate	PubChem
CAS Number	158196-47-5	PubChem
InChI	InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3	PubChem
InChIKey	XENTXTUUBRDTST-UHFFFAOYSA-N	PubChem
Canonical SMILES	<chem>COC(=O)COC1=CC=CC(=C1)N</chem>	PubChem
Predicted XLogP3	0.7	PubChem
Topological Polar Surface Area	61.6 Å ²	PubChem

Synthesis and Experimental Protocols

A specific, detailed, and peer-reviewed experimental protocol for the synthesis of **Methyl 2-(3-aminophenoxy)acetate** (CAS 158196-47-5) is not readily available in the surveyed scientific literature and patent databases. However, based on the synthesis of analogous compounds, such as its para-isomer, a plausible synthetic route can be proposed. This would typically involve a two-step process:

- **Williamson Ether Synthesis:** Reaction of 3-nitrophenol with a methyl haloacetate (e.g., methyl bromoacetate or methyl chloroacetate) in the presence of a weak base (e.g., potassium carbonate) to form the ether linkage.
- **Nitro Group Reduction:** Reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using reducing agents like tin(II) chloride or iron in acidic media.

Below is a generalized, hypothetical experimental workflow for the synthesis of **Methyl 2-(3-aminophenoxy)acetate**. It is crucial to note that this is a proposed pathway and has not been experimentally verified from a cited source for this specific compound.



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Caption: Proposed Synthetic Workflow for **Methyl 2-(3-aminophenoxy)acetate**.

Applications in Research and Drug Development

Methyl 2-(3-aminophenoxy)acetate is primarily classified as a building block or chemical intermediate. Its bifunctional nature, possessing both an amine and an ester group on a phenoxy scaffold, makes it a valuable precursor for the synthesis of a wide range of more complex molecules.

While specific drug development projects involving this exact molecule are not publicly disclosed, compounds with the aminophenoxy acetic acid scaffold are of interest in medicinal chemistry. For instance, derivatives of the isomeric Methyl 2-(4-aminophenoxy)acetate have been utilized in the synthesis of antagonists for the NMDA receptor, which are targets for neurological disorders. The broader class of phenoxyacetic acid derivatives has also been investigated for herbicidal activity.

The presence of the primary amine allows for a variety of chemical modifications, including:

- Amide bond formation
- Sulfonamide synthesis
- Reductive amination
- Diazotization reactions

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further coupling reactions or serve as a key interacting moiety with biological targets.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Methyl 2-(3-aminophenoxy)acetate** is associated with the following hazards:

Table 2: GHS Hazard Information

Hazard Code	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Perspectives

Methyl 2-(3-aminophenoxy)acetate is a readily available chemical intermediate with potential for use in the synthesis of novel compounds for various applications, including drug discovery and materials science. While there is a lack of detailed public information on its specific applications and synthesis, its chemical structure suggests it is a versatile building block.

Future research could focus on the development and publication of a robust and high-yielding synthesis for this compound. Furthermore, the exploration of its use in the creation of libraries of novel compounds for biological screening could uncover potential applications in medicinal chemistry. The logical progression from this intermediate would be its incorporation into lead compounds for various therapeutic targets, leveraging the reactivity of its amine and ester functionalities.



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Caption: Logical Progression in Drug Discovery Utilizing **Methyl 2-(3-aminophenoxy)acetate**.

- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 2-(3-aminophenoxy)acetate (CAS 158196-47-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3106341#methyl-2-3-aminophenoxy-acetate-cas-158196-47-5]

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